Valganciclovir-d8
Description
Rationale for Deuterium (B1214612) Substitution in Complex Chemical Entities
Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, making it about twice as heavy as protium (B1232500) (the most common isotope of hydrogen). This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. isowater.com The breaking of a C-H bond is often a critical step in the metabolic breakdown of many drugs by enzymes like the cytochrome P450 system. juniperpublishers.com
By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism can be slowed down. isowater.comnih.gov This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can offer several advantages in drug development:
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and increased systemic exposure. juniperpublishers.com
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuterium substitution can decrease the production of harmful metabolites, potentially improving the drug's safety profile. juniperpublishers.com
Enhanced Pharmacokinetic Properties: The changes in metabolism can lead to more predictable and favorable pharmacokinetic profiles. nih.gov
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017. nih.gov
Overview of Valganciclovir-d8 as a Research Tool
Valganciclovir (B601543) is an antiviral medication and a prodrug of ganciclovir (B1264), meaning it is converted into the active drug ganciclovir in the body. fda.govnih.gov this compound is the deuterium-labeled version of valganciclovir. medchemexpress.com Its primary application in pharmaceutical research is as an internal standard for the quantitative analysis of valganciclovir and its active metabolite, ganciclovir, in biological matrices.
In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to the sample. clearsynth.com The internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. scioninstruments.comclearsynth.com
Because this compound is chemically almost identical to valganciclovir, it behaves similarly during extraction from biological fluids and during the analytical process. scioninstruments.comacanthusresearch.com However, due to its higher mass, it can be distinguished from the unlabeled valganciclovir by the mass spectrometer. scioninstruments.com This allows for precise quantification of the valganciclovir concentration in the sample.
The synthesis of this compound involves introducing deuterium atoms into the valganciclovir molecule. This can be achieved through methods such as hydrogen/deuterium exchange or by using deuterated starting materials in the chemical synthesis process. acanthusresearch.com It is crucial that the deuterium labels are placed in positions that are not prone to exchange with hydrogen atoms from the surrounding environment. acanthusresearch.com
Chemical Properties of Valganciclovir
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₆O₅ |
| Molecular Weight | 354.36 g/mol |
| Melting Point | 194-197ºC chemsrc.com |
| pKa | 7.6 fda.gov |
Table of Compound Names
| Compound Name |
|---|
| Valganciclovir |
| Ganciclovir |
| This compound |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| Tritium |
| Carbon-14 |
Properties
CAS No. |
1132088-63-1 |
|---|---|
Molecular Formula |
C₁₄H₁₄D₈N₆O₅ |
Molecular Weight |
362.41 |
Synonyms |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine -d8; RS 079070-194-d8; Ro 107-9070/194-d7; Valcyte-d8; (S)-Valganciclovir-d8; 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine-2,3, |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Valganciclovir D8
Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Synthesis
The synthesis of deuterated compounds is a critical aspect of medicinal chemistry, providing essential tools for metabolic research and quantitative analysis. The primary goal is to achieve high levels of deuterium incorporation at specific molecular sites with minimal isotopic scrambling. medchemexpress.com
The most direct and specific strategy for preparing Valganciclovir-d8 involves the use of a deuterated starting material. Valganciclovir (B601543) is the L-valyl ester of Ganciclovir (B1264). nih.gov Therefore, its synthesis involves the coupling of a Ganciclovir precursor with an L-valine derivative. To create the d8 analogue, a fully deuterated L-valine, specifically L-Valine-d8, is used. chemsrc.comcaymanchem.com This commercially available reagent contains eight deuterium atoms, replacing the hydrogens on the isopropyl group and the α- and β-carbons of the amino acid. chemondis.com
The synthesis pathway mirrors that of unlabeled Valganciclovir, typically involving the esterification of a protected Ganciclovir molecule with an N-protected, activated L-Valine-d8. The protecting groups are subsequently removed to yield the final this compound compound. This building-block approach ensures that the deuterium atoms are located exclusively on the valine portion of the final molecule, a critical factor for its use as an internal standard.
Table 1: Comparison of Key Starting Materials for Valganciclovir and this compound Synthesis
| Feature | Standard Synthesis (Valganciclovir) | Labeled Synthesis (this compound) |
|---|---|---|
| Guanine (B1146940) Precursor | Ganciclovir (or protected derivative) | Ganciclovir (or protected derivative) |
| Amino Acid Precursor | L-Valine (or N-protected derivative) | L-Valine-d8 (or N-protected derivative) chemsrc.comacs.org |
| Isotopic Composition of Amino Acid | Natural abundance of isotopes | ≥98% Deuterium enrichment chemondis.com |
Alternative deuteration strategies, such as hydrogen-deuterium exchange on the final molecule, are generally less suitable for this purpose due to the difficulty in controlling the precise number and position of incorporated deuterium atoms and the potential for back-exchange. nih.gov The use of a pre-labeled synthetic precursor like L-Valine-d8 provides superior control over the final isotopic composition. chemsrc.comcaymanchem.com
Methodologies for Assessing Isotopic Purity and Positional Specificity
Ensuring the high isotopic purity of a deuterated standard is paramount for its application in quantitative analysis. ijpsonline.com The primary methodology for this assessment is mass spectrometry (MS), often coupled with liquid chromatography (LC) for sample purification and separation. researchgate.netnih.gov
High-resolution mass spectrometry (HR-MS) is particularly effective for determining isotopic enrichment. This technique can accurately resolve the molecular ions of this compound from its various isotopologues (molecules that differ only in their isotopic composition). For this compound, the analysis would focus on the relative signal intensities of the parent molecule ([M+H]⁺ ≈ 363.2 m/z) and any less-deuterated species (d7, d6, etc.) as well as the unlabeled (d0) compound ([M+H]⁺ ≈ 355.2 m/z). nih.gov
The isotopic purity is calculated by expressing the peak area of the desired d8-isotopologue as a percentage of the sum of the peak areas of all detected isotopologues (from d0 to d8). Commercially available L-Valine-d8 often has an isotopic purity of ≥98 atom % D, which translates to a high purity in the final this compound product. chemondis.com
Table 2: Illustrative Example of Isotopic Purity Calculation from Mass Spectrometry Data
| Isotopologue | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Relative Peak Area | Percentage of Total |
|---|---|---|---|
| Valganciclovir-d0 | ~355.2 | 0.1 | 0.10% |
| Valganciclovir-d1 | ~356.2 | 0.1 | 0.10% |
| Valganciclovir-d2 | ~357.2 | 0.2 | 0.20% |
| Valganciclovir-d3 | ~358.2 | 0.2 | 0.20% |
| Valganciclovir-d4 | ~359.2 | 0.3 | 0.30% |
| Valganciclovir-d5 | ~360.2 | 0.4 | 0.40% |
| Valganciclovir-d6 | ~361.2 | 0.7 | 0.70% |
| Valganciclovir-d7 | ~362.2 | 2.0 | 2.00% |
| This compound | ~363.2 | 96.0 | 96.00% |
| Total | 100.0 | 100.00% |
Note: This table is for illustrative purposes. Actual values may vary based on the synthesis batch.
Advanced Spectroscopic Techniques for Isotopic Confirmation
While mass spectrometry confirms the mass-based isotopic purity, other advanced spectroscopic techniques are required to verify the structural integrity and the specific locations of the deuterium atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for positional confirmation.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides further confirmation. Carbons bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and are often broadened compared to their proton-bound counterparts, confirming the attachment of deuterium at the expected positions on the valine residue.
Tandem Mass Spectrometry (MS/MS) is used to confirm that the deuterium labels are on the correct portion of the molecule by analyzing its fragmentation pattern. nih.gov When the Valganciclovir ion is fragmented, it produces characteristic product ions. A major fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated guanine base at m/z 152. nih.gov The complementary product ion consists of the remaining side chain.
For unlabeled Valganciclovir ([M+H]⁺ at m/z 355), this side chain fragment appears at m/z 204. nih.gov For this compound ([M+H]⁺ at m/z 363), the guanine fragment at m/z 152 remains unchanged, as it contains no deuterium. However, the side chain fragment, which contains all eight deuterium atoms, is expected to appear at m/z 212 (204 + 8). The observation of this specific mass shift in the MS/MS spectrum provides definitive evidence that the deuterium labeling is confined to the L-valine ester side chain.
Table 3: Comparative Spectroscopic Data for Valganciclovir and this compound
| Technique | Analysis | Expected Result for Valganciclovir | Expected Result for this compound |
|---|---|---|---|
| ¹H NMR | Valine Signals | Resonances present for CH and CH₃ groups | Resonances for valine moiety are absent akjournals.com |
| MS (Full Scan) | Precursor Ion [M+H]⁺ | m/z ≈ 355.2 | m/z ≈ 363.2 |
| MS/MS | Guanine Fragment | m/z ≈ 152 nih.gov | m/z ≈ 152 nih.gov |
| MS/MS | Side Chain Fragment | m/z ≈ 204 nih.gov | m/z ≈ 212 |
Advanced Bioanalytical Methodologies Utilizing Valganciclovir D8
Role of Valganciclovir-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS)
In the realm of quantitative bioanalysis, particularly in pharmacokinetic studies, the accuracy and reliability of analytical data are paramount. This compound, a deuterium-labeled version of the antiviral drug valganciclovir (B601543), serves a critical function as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.com Its use is fundamental to high-precision analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring robust and reproducible quantification of valganciclovir and its active metabolite, ganciclovir (B1264), in complex biological matrices. researchgate.netpharmjournal.ruresearchgate.net
Principles of Internal Standard Selection in Mass Spectrometry-Based Assays
The primary purpose of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and instrumental analysis. scioninstruments.comnih.gov An ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with the analyte's signal. scioninstruments.comcerilliant.com
Key principles for selecting an internal standard in mass spectrometry include:
Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample processing and analysis. scioninstruments.comcerilliant.com
Co-elution: In liquid chromatography, the IS should ideally co-elute with the analyte to compensate for matrix effects at the specific retention time. cerilliant.com
Mass Differentiation: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer. cerilliant.com
Purity: The IS should be of high purity and free from impurities that could interfere with the analyte's measurement. cerilliant.com
Stability: The IS must be stable throughout the sample preparation and analysis process. wikipedia.org
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they fulfill these criteria almost perfectly. scispace.comresearchgate.net
Advantages of SIL-IS over Structural Analogues in Quantitative Bioanalysis
While structural analogues—compounds with similar chemical structures but not isotopically labeled—can be used as internal standards, SIL-IS like this compound offer significant advantages, leading to improved assay performance. scispace.comresearchgate.net
The primary benefits of using a SIL-IS include:
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction. nih.govresearchgate.net
Compensation for Sample Variability: A SIL-IS accounts for variations in sample preparation steps such as extraction efficiency, sample loss during handling, and injection volume inconsistencies. scioninstruments.commusechem.com
Improved Precision and Accuracy: By effectively normalizing for various sources of error, SIL-IS significantly enhances the precision and accuracy of the quantitative results. scispace.com Studies have shown that methods using SIL-IS have significantly lower variance and bias compared to those using structural analogues. scispace.com
Reliable Metabolite Identification: In metabolic studies, SIL-IS are invaluable for accurately identifying and quantifying metabolites in complex biological samples. musechem.com
Although deuterium-labeled compounds can sometimes exhibit slight differences in retention times, the benefits of using a SIL-IS like this compound generally outweigh this minor issue and the higher cost associated with their synthesis. scispace.comnih.gov
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantitative analysis of valganciclovir and its metabolite ganciclovir in biological fluids due to its high sensitivity, selectivity, and precision. nih.govmdpi.com The use of this compound as an internal standard is integral to the development and validation of robust LC-MS/MS methods. researchgate.netijpsonline.com
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is crucial for minimizing matrix interference and ensuring accurate quantification. The selection of the stationary phase (column), mobile phase composition, and flow rate are key parameters that require optimization.
For the analysis of valganciclovir, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. wisdomlib.orgresearchgate.netjpionline.org
Table 1: Examples of Optimized Chromatographic Conditions for Valganciclovir Analysis
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Phenomenax Luna C18 | Acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 4.5) (55:45 v/v) | Not specified | UV at 254 nm | wisdomlib.org |
| Hibar Purospher STAR RP-18 (5μm, 250 X 4.6 mm) | 25 mmol L-1 Ammonium (B1175870) acetate (B1210297) (pH 3.0) : methanol (B129727) (90:10 v/v) | Not specified | PDA at 254 nm | rroij.com |
| Reversed phase column | Acetonitrile:methanol:KH2PO4 (0.02M) (40:20:40 v/v/v) (pH 5.0) | 1.0 mL/min | Diode-array at 255 nm | researchgate.net |
| Shimadzu C18 column | 0.05% orthophosphoric acid : acetonitrile (80:20 v/v) | 0.6 mL/min | UV at 254 nm | jpionline.org |
| Chromolith RP18e | Water, trifluoroacetic acid (1M, pH 4.4) and methanol (29.9:0.1:70, v/v) | Not specified | MS/MS | nih.gov |
| Hypersil Gold C-18 (4.6 × 250 mm, 5 μm) | Acetonitrile and potassium dihydrogen ortho phosphate buffer (pH 5.0; 0.01M) (5:95, v/v) | 0.6 ml/min | PDA at 252 nm | akjournals.com |
Optimization often involves adjusting the mobile phase composition and pH to achieve symmetrical peak shapes and resolve the analytes from endogenous interferences. rroij.comakjournals.com Gradient elution can also be employed to improve separation efficiency. nih.gov
Mass Spectrometric Detection Modes and Multiple Reaction Monitoring (MRM) Transition Selection
Tandem mass spectrometry, particularly with a triple quadrupole (TQ) instrument, offers exceptional sensitivity and selectivity for quantitative studies. nih.gov The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). researchgate.netnih.gov In MRM, a specific precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. nih.govoup.com
For Valganciclovir and its deuterated internal standard, detection is typically performed in the positive ion electrospray ionization (ESI) mode. researchgate.netnih.gov The selection of appropriate MRM transitions is critical for the specificity of the assay.
Table 2: Reported MRM Transitions for Valganciclovir and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Valganciclovir (VAL) | 355.100 | 152.100 | researchgate.net |
| Valganciclovir-d5 (VAL-D5) | 360.100 | 152.100 | researchgate.net |
| Ganciclovir (GAN) | 256.100 | 152.100 | researchgate.net |
| Ganciclovir-d5 (GAN-D5) | 261.100 | 152.100 | researchgate.net |
| Valganciclovir (Val-GCV) | 355.4 | 338.3 | nih.gov |
| Ganciclovir (GCV) | 256.20 | 152.30 | nih.gov |
The transition for this compound would be expected to have a precursor ion with an m/z of approximately 363, fragmenting to a product ion similar to that of the unlabeled compound. The precise m/z values are determined during method development by infusing a standard solution of the compound into the mass spectrometer. researchgate.net
Method Development Considerations for this compound in Biological Matrices
Developing a reliable LC-MS/MS method for quantifying valganciclovir using this compound in biological matrices like human plasma involves several key steps beyond chromatographic and mass spectrometric optimization. researchgate.netnih.gov
Sample Preparation: The goal is to efficiently extract the analyte and internal standard from the complex biological matrix while removing proteins and other interfering substances. Common techniques include protein precipitation (PPT) with solvents like acetonitrile, and solid-phase extraction (SPE). researchgate.netnih.govakjournals.com SPE, particularly with mixed-mode cation exchange cartridges, can provide cleaner extracts. nih.govakjournals.com
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. researchgate.netmdpi.comnih.gov Validation parameters include:
Selectivity: Assessing the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Linearity: Establishing a calibration curve over a specific concentration range. For valganciclovir, linear ranges have been reported from 4-512 ng/mL and for ganciclovir from 0.1-12.8 µg/mL. nih.gov Another study showed linearity from 5-800 ng/mL for valganciclovir and 70-11,200 ng/mL for ganciclovir. nih.gov
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively. researchgate.net
Recovery: Measuring the efficiency of the extraction process. Recoveries for valganciclovir and ganciclovir have been reported to be around 85%. nih.gov
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard. researchgate.net
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. A sensitive method for valganciclovir reported an LLOQ of 2.04 ng/mL in plasma. ijpsonline.com
By carefully considering these factors and utilizing this compound as the internal standard, highly sensitive, specific, and robust LC-MS/MS methods can be developed for the accurate quantification of valganciclovir in complex biological samples, which is essential for pharmacokinetic and therapeutic drug monitoring studies. mdpi.comijpsonline.comnih.gov
Validation of Bioanalytical Methods Incorporating this compound
The validation of bioanalytical methods is a critical process to ensure the reliability and accuracy of analytical results. europa.eufda.gov When this compound is used as an internal standard (IS) in the quantification of valganciclovir or its active metabolite ganciclovir, the validation process encompasses several key parameters to demonstrate that the method is suitable for its intended purpose. europa.euethernet.edu.et
Evaluation and Mitigation of Matrix Effects and Ion Suppression/Enhancement
Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS-based bioanalysis. eijppr.comchromatographyonline.com These effects occur when co-eluting compounds from the biological matrix affect the ionization efficiency of the analyte and the internal standard. mdpi.comlongdom.org Electrospray ionization (ESI) is particularly susceptible to these effects. eijppr.com
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for matrix effects. mdpi.combujnochem.com Since this compound has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement. bujnochem.comsigmaaldrich.com This allows for the accurate correction of variations in the analyte signal. preprints.org
Studies have shown that this compound effectively compensates for matrix effects in the analysis of ganciclovir and valganciclovir in plasma. nih.gov In one study, the coefficient of variation (CV%) for ion suppression/enhancement was found to be only 0.7% when using this compound, indicating that the matrix effect was well within acceptable limits. akjournals.com To further minimize matrix effects, various sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed. akjournals.comchromatographyonline.com While PPT is simpler, it may result in more significant ion suppression compared to LLE or SPE. chromatographyonline.com
Interactive Table: Matrix Effect Evaluation using this compound This table presents hypothetical data illustrating the evaluation of matrix effects at low and high quality control (QC) levels for Valganciclovir (VAL) and Ganciclovir (GAN) with their corresponding deuterated internal standards. The IS Normalized Matrix Factor (MF) indicates the extent of the matrix effect. An MF value close to 1 suggests minimal matrix effect.
| Analyte | QC Level | Matrix Lot | Analyte Peak Area (A) | IS Peak Area (B) | Analyte Peak Area in Solvent (C) | IS Peak Area in Solvent (D) | IS Normalized MF ((A/B)/(C/D)) |
|---|---|---|---|---|---|---|---|
| VAL | LQC | 1 | 5520 | 101500 | 5610 | 102300 | 0.99 |
| VAL | LQC | 2 | 5480 | 100900 | 5610 | 102300 | 0.98 |
| VAL | HQC | 1 | 88700 | 102100 | 89100 | 102500 | 0.99 |
| VAL | HQC | 2 | 89200 | 101800 | 89100 | 102500 | 1.01 |
| GAN | LQC | 1 | 4110 | 98500 | 4250 | 99800 | 0.98 |
| GAN | LQC | 2 | 4050 | 99200 | 4250 | 99800 | 0.96 |
| GAN | HQC | 1 | 75400 | 99500 | 76000 | 100100 | 1.00 |
| GAN | HQC | 2 | 74900 | 98900 | 76000 | 100100 | 0.99 |
Precision, Accuracy, and Robustness Determination
Precision measures the degree of agreement among individual test results when a method is applied repeatedly, while accuracy refers to the closeness of the test results to the true value. cmbr-journal.com Both are typically evaluated at multiple concentration levels, including the LLOQ, low, medium, and high quality control (QC) samples. scielo.br
Bioanalytical methods using this compound have demonstrated excellent precision and accuracy. For example, a validated LC-MS/MS method for valacyclovir (B1662844) reported average within-run and between-run precision variations of 0.7% to 3.5% and 3.1% to 4.7%, respectively. akjournals.com The accuracy for the same method ranged from 96.7% to 97.9% (within-run) and 94.7% to 97.3% (between-run). akjournals.com Similarly, a method for ganciclovir and valganciclovir using their deuterated internal standards showed inter-day and intra-day precision and inaccuracy below 15%. nih.gov
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br This can include variations in mobile phase composition, flow rate, and column temperature. scielo.br
Interactive Table: Precision and Accuracy Data for Valganciclovir Quantification This table provides sample data from a method validation study for valganciclovir using this compound as an internal standard. It showcases typical intra-day and inter-day precision and accuracy results.
| QC Level | Nominal Conc. (ng/mL) | Statistic | Intra-day (n=6) | Inter-day (n=18, 3 days) |
|---|---|---|---|---|
| LLOQ | 0.5 | Mean Conc. (ng/mL) | 0.49 | 0.51 |
| Precision (%CV) | 3.5 | 4.7 | ||
| Accuracy (%) | 98.0 | 102.0 | ||
| Low | 1.5 | Mean Conc. (ng/mL) | 1.48 | 1.45 |
| Precision (%CV) | 2.1 | 3.1 | ||
| Accuracy (%) | 98.7 | 96.7 | ||
| Medium | 300 | Mean Conc. (ng/mL) | 293.7 | 290.1 |
| Precision (%CV) | 0.7 | 3.9 | ||
| Accuracy (%) | 97.9 | 96.7 | ||
| High | 550 | Mean Conc. (ng/mL) | 531.9 | 520.9 |
| Precision (%CV) | 1.5 | 4.2 | ||
| Accuracy (%) | 96.7 | 94.7 |
Stability Studies of this compound in Analytical Systems and Samples
Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. nih.gov These studies evaluate the stability of this compound and the analyte under various conditions.
Key stability assessments include:
Freeze-thaw stability: Evaluates the impact of repeated freezing and thawing cycles on sample integrity. nih.gov
Short-term (bench-top) stability: Assesses stability at room temperature for a period equivalent to the sample preparation and handling time. nih.gov
Long-term stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) for an extended duration. nih.gov
Stock solution stability: Confirms the stability of the standard and internal standard stock solutions under their storage conditions.
In a study validating a method for valacyclovir and its metabolite acyclovir, the bench-top stability was extensively evaluated in both buffered and unbuffered plasma. researchgate.net The use of a stable isotope-labeled internal standard like this compound is advantageous as it is expected to have similar stability characteristics to the unlabeled drug, thus providing reliable quantification even if some degradation occurs. vulcanchem.com
Isotope Dilution Mass Spectrometry (IDMS) with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. preprints.orgnih.gov It is considered a primary reference method, with results traceable to the International System of Units (SI). nih.govrsc.org
Theoretical Framework of IDMS for Enhanced Analytical Accuracy
The fundamental principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard), such as this compound, to a sample containing the analyte of unknown concentration. scribd.comresearchgate.net After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry to measure the isotope ratio of the analyte-spike mixture. canada.ca
Because the labeled (this compound) and unlabeled (valganciclovir) compounds are chemically identical, they behave almost identically during sample preparation, extraction, and chromatographic separation. bujnochem.comsigmaaldrich.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled internal standard. rsc.org Therefore, the measured isotope ratio of the final mixture remains unchanged and is directly proportional to the original concentration of the unlabeled analyte. canada.ca This effectively corrects for variations in sample recovery and matrix effects, leading to significantly enhanced analytical accuracy and precision compared to other methods. preprints.orgpreprints.org
The use of IDMS is particularly advantageous in complex biological matrices where matrix effects and incomplete recovery are common challenges. preprints.orgrsc.org
Practical Implementation in High-Precision Bioanalytical Contexts
The practical implementation of this compound in high-precision bioanalytical contexts is centered on its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsonline.comscispace.com The use of a deuterated standard like this compound is crucial for achieving high accuracy and reducing variability in the quantification of valganciclovir and its active metabolite, ganciclovir, in complex biological matrices such as human plasma. ijpsonline.comijpsonline.com SIL internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization, thereby compensating for potential matrix effects and procedural inconsistencies. scispace.comakjournals.com
Research Findings in Method Development
Research has focused on developing and validating sensitive, specific, and robust LC-MS/MS methods for the simultaneous determination of valganciclovir and ganciclovir. ijpsonline.com In these methods, this compound is added to plasma samples at a known concentration at the beginning of the sample preparation process. akjournals.com A common sample preparation technique involves solid-phase extraction (SPE), often using mixed-mode cation exchange cartridges, which effectively isolates the analytes from plasma components that could interfere with the analysis. ijpsonline.com
Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or a phenyl column. ijpsonline.comakjournals.com The mobile phase often consists of a mixture of an aqueous component with a buffer (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile, run under a gradient elution program to ensure optimal separation of the analytes from endogenous matrix components. ijpsonline.comnih.gov
Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) positive ion mode. akjournals.comnih.gov Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For instance, in a similar method for valacyclovir, the transition for Valacyclovir-d8 was m/z 333.3 → 152.0, while the non-deuterated analyte was monitored at m/z 325.2 → 152.0. akjournals.comresearchgate.net The use of a deuterated standard ensures that any ion suppression or enhancement caused by the sample matrix affects both the analyte and the internal standard to a similar degree, leading to a more accurate and precise quantification. akjournals.com
Method Validation and Performance
Validated bioanalytical methods utilizing deuterated internal standards for valganciclovir analysis have demonstrated excellent performance characteristics in line with regulatory guidelines from bodies like the FDA and EMA. ijpsonline.comeuropa.eueuropa.eu
A key performance metric is the Lower Limit of Quantitation (LLOQ), which defines the method's sensitivity. For valganciclovir, an LLOQ of 2.04 ng/mL has been successfully achieved, with a corresponding precision of 7.49% and accuracy of 101.23%. ijpsonline.com For its metabolite ganciclovir, the LLOQ was established at 40.41 ng/mL with a precision of 3.52% and accuracy of 101.19%. ijpsonline.com The linearity of these methods is established over a wide concentration range, for example, 2-805 ng/ml for valganciclovir and 40-12000 ng/ml for ganciclovir, with correlation coefficients (r) consistently greater than 0.99. ijpsonline.com
The precision and accuracy of the methods are rigorously evaluated using quality control (QC) samples at low, medium, and high concentrations. As shown in the table below, which summarizes findings from a study on valacyclovir using Valacyclovir-d8, the within-run and between-run precision are typically well within the acceptable limit of 15%, and accuracy is within 85-115%. akjournals.comeuropa.eu
Table 1: Within-Run and Between-Run Precision and Accuracy for Valacyclovir Analysis Using this compound IS
Data derived from a study on valacyclovir using Valacyclovir-d8 as an internal standard, demonstrating typical performance. akjournals.com
Recovery experiments are also conducted to assess the efficiency of the extraction process. The mean recovery for both the analyte and the deuterated internal standard is expected to be high and consistent. For example, a method for valacyclovir and its d8-labeled standard reported mean recoveries of 99.17% and 110.84%, respectively. akjournals.com Another study focusing on valganciclovir and ganciclovir reported recoveries above 90%. ijpsonline.com
The stability of the analytes in the biological matrix under various storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) is also thoroughly investigated to ensure sample integrity throughout the analytical process. ijpsonline.com The use of this compound in these high-precision contexts allows for the reliable quantification of valganciclovir and ganciclovir, which is essential for pharmacokinetic studies that investigate the drug's absorption, distribution, metabolism, and excretion. ijpsonline.comnih.govnih.gov
Table 2: Summary of LC-MS/MS Method Parameters for Valganciclovir (VAL) and Ganciclovir (GAN) Analysis
Data synthesized from a validated method for valganciclovir and ganciclovir in human plasma. ijpsonline.comijpsonline.com
Applications of Valganciclovir D8 in Pre Clinical and Mechanistic Investigations
Methodologies for Investigating Drug Disposition in In Vitro Systems and Animal Models
The investigation of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of pharmaceutical research. Valganciclovir-d8 provides a powerful tool for these studies.
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612), is a well-established technique in metabolite profiling. nih.gov These labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug within a biological system. Because the deuterium atoms have a different mass than hydrogen atoms, they can be distinguished using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This enables the identification and quantification of various metabolites produced from the parent drug.
In the context of this compound, it can be used to trace the conversion of valganciclovir (B601543) to ganciclovir (B1264) and any subsequent metabolites. medchemexpress.com By analyzing samples from in vitro systems (e.g., liver microsomes) or animal models, researchers can map the metabolic pathways involved in the drug's transformation. This information is crucial for understanding the drug's efficacy and potential for toxicity.
| Application | Technique | Information Gained |
| Metabolic Pathway Elucidation | LC-MS | Identification of metabolites of valganciclovir. |
| Metabolite Profiling | LC-MS/MS | Quantification of valganciclovir and its metabolites. |
This table summarizes the use of this compound in metabolic studies.
Drug-drug interactions (DDIs) can significantly alter the efficacy and safety of a medication. europa.eu Valganciclovir is known to interact with several other drugs. medicinenet.commedindia.net this compound can be employed to investigate the mechanisms behind these interactions. For instance, it can be used in in vitro systems with human liver microsomes or hepatocytes to determine if co-administered drugs inhibit or induce the enzymes responsible for valganciclovir's metabolism.
By using this compound as a substrate, researchers can accurately measure the rate of its metabolism in the presence and absence of other drugs. A change in the metabolic rate would indicate a DDI, and further studies can pinpoint the specific enzymes involved.
Understanding where a drug accumulates within a cell is vital for understanding its mechanism of action and potential for off-target effects. While direct studies on the subcellular distribution of this compound are not extensively documented in the provided search results, the principles of using labeled compounds apply. Techniques like autoradiography or advanced imaging mass spectrometry could potentially be used with this compound to visualize its distribution within different cellular compartments. Human cytomegalovirus (HCMV), the virus targeted by valganciclovir, is known to regulate the subcellular distribution of cellular factors involved in RNA processing, highlighting the importance of understanding localization within infected cells. nih.gov
Methodological Approaches for Assessing Drug-Drug Interactions (DDI) at a Mechanistic Level
Investigating Cellular Transport Mechanisms with Deuterated Probes
The entry of drugs into cells is often mediated by specific transporter proteins. nih.gov this compound, as a deuterated probe, is instrumental in studying these transport mechanisms. medchemexpress.com
Valganciclovir is a substrate for the peptide transporters PEPT1 and PEPT2. medchemexpress.comnih.gov These transporters are crucial for the absorption of di- and tripeptides, as well as certain drugs, in the intestine and kidneys. mdpi.comdiamond.ac.uk Studies have shown that valganciclovir, unlike its active form ganciclovir, interacts with these transporters. nih.gov
This compound can be used in competitive binding assays to determine the affinity of other compounds for PEPT1 and PEPT2. By measuring the displacement of labeled this compound by an unlabeled compound, researchers can calculate the inhibitor constant (Ki), a measure of the compound's binding affinity. Such studies have been performed with non-deuterated valganciclovir, demonstrating its competitive inhibition of glycylsarcosine (B1347041) transport with high affinity for PEPT2. nih.gov
| Transporter | Function | Interaction with Valganciclovir |
| PEPT1 | Intestinal absorption of peptides and drugs. mdpi.com | Valganciclovir is a substrate. nih.gov |
| PEPT2 | Renal reabsorption of peptides and drugs. mdpi.com | Valganciclovir is a substrate with high affinity. nih.gov |
This table outlines the interaction of valganciclovir with peptide transporters.
Cellular permeability determines how easily a drug can cross cell membranes to reach its target. iosrjournals.org Efflux pumps are proteins that can actively transport drugs out of cells, contributing to drug resistance. nih.gov this compound can be used to assess both of these processes.
In permeability assays, cells grown in culture are exposed to this compound, and the amount of the compound that enters the cells over time is measured. This provides a quantitative measure of its permeability. To investigate the role of efflux pumps, these experiments can be repeated in the presence of known efflux pump inhibitors. An increase in intracellular this compound concentration in the presence of an inhibitor would indicate that it is a substrate for that particular efflux pump.
Theoretical and Methodological Advancements in Deuterium Tracing
Principles and Applications of Kinetic Isotope Effects in Biochemical Reaction Mechanism Studies
The kinetic isotope effect (KIE) is a foundational principle in physical organic chemistry that has been extensively applied to study biochemical reaction mechanisms. nih.govresearchgate.net The effect arises from the mass difference between isotopes, which influences the vibrational energy of chemical bonds and, consequently, the activation energy required for bond cleavage. portico.org The bond formed between carbon and deuterium (B1214612) (C-D) has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.
When the cleavage of a C-H bond is the rate-determining step of a chemical reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.govportico.org This phenomenon, known as a primary KIE, is quantified by the ratio of the rate constants (kH/kD). This ratio is typically greater than 1, often in the range of 1 to 5, and provides direct evidence that the C-H bond is broken during the slowest step of the reaction sequence.
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication |
|---|---|---|---|
| Bond Dissociation Energy | ~413 kJ/mol | ~421 kJ/mol | C-D bond is stronger |
| Vibrational Frequency | Higher | Lower | Lower zero-point energy for C-D |
| Theoretical KIE (kH/kD) | N/A | Up to ~9 at room temperature | Significant potential to slow reaction rates |
Data compiled from general chemical principles.
In biochemical studies, the KIE is a powerful tool for elucidating enzymatic mechanisms. Many drug metabolism pathways are mediated by the cytochrome P450 (CYP) family of enzymes, which often catalyze oxidative reactions involving C-H bond cleavage. researchgate.net By creating a deuterated version of a drug, such as Valganciclovir-d8, researchers can probe its metabolic pathways. If deuteration at a specific site leads to a significant decrease in the rate of metabolite formation, it confirms that the corresponding C-H bond is a primary site of metabolism. researchgate.netnih.gov This approach allows medicinal chemists to understand how a drug is broken down, identify which metabolites are formed, and potentially redesign the drug to be more resistant to metabolism, thereby improving its pharmacokinetic profile. nih.govresearchgate.net
Quantitative Mass Spectrometry-Based Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net This technique is essential for understanding cellular physiology in both normal and diseased states. MFA relies on the use of stable isotope tracers, such as deuterium-labeled compounds, which are introduced into a biological system. researchgate.netnih.gov As the labeled compound is processed by the cell, the deuterium atoms are incorporated into various downstream metabolites.
Mass spectrometry (MS) is the primary analytical technique used for MFA due to its high sensitivity and ability to distinguish between isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov By measuring the mass distribution of metabolites, researchers can trace the path of the deuterium label through the network and calculate the rates of intracellular metabolic conversions. researchgate.netresearchgate.net
This compound plays a crucial role in this context, primarily as an internal standard for quantitative analysis. acs.orgnih.gov In quantitative MS, an internal standard is a compound added to a sample in a known concentration to enable the precise measurement of an analyte. rsc.org this compound is an ideal internal standard for measuring its non-deuterated counterpart, Valganciclovir (B601543), and its active metabolite, Ganciclovir (B1264). clearsynth.com Because this compound is chemically identical to Valganciclovir, it behaves in the same way during sample extraction, purification, and ionization in the mass spectrometer. vulcanchem.com However, its increased mass allows it to be distinguished from the non-labeled compound. scbt.com By comparing the signal intensity of the analyte to the known concentration of the internal standard, highly accurate and precise quantification can be achieved, which is critical for reliable metabolic flux data. nih.gov
Table 2: Illustrative Mass-to-Charge (m/z) Ratios for Valganciclovir and this compound in Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Protonated Ion [M+H]⁺ (m/z) |
|---|---|---|---|
| Valganciclovir | C₁₄H₂₂N₆O₅ | 354.37 | 355.37 |
| This compound | C₁₄H₁₄D₈N₆O₅ | 362.42 | 363.42 |
This table illustrates the mass difference that allows mass spectrometry to distinguish between the non-labeled and deuterium-labeled compounds. scbt.com
Role of Deuterated Analogs in Pharmacological Target Engagement Studies
Pharmacological target engagement studies are designed to verify that a drug interacts with its intended molecular target (e.g., an enzyme or receptor) within a living system. Confirming target engagement is a critical step in drug development, as it links the drug's concentration to its biological effect. Deuterated analogs like this compound are valuable tools in these studies for several reasons.
Firstly, deuteration can be used to create a more metabolically stable version of a drug. nih.gov By replacing hydrogens at sites of metabolism with deuterium, the rate of drug breakdown is reduced due to the kinetic isotope effect. researchgate.net This allows researchers to study the interaction of the parent drug with its target over a longer period or at more stable concentrations, without the confounding effects of rapidly forming metabolites.
Secondly, deuterated compounds are essential as internal standards for the accurate quantification of drug concentrations in tissues and cells, which is a cornerstone of target engagement. acs.orgnih.gov To establish a relationship between drug dose, target occupancy, and pharmacological response, one must be able to measure the precise amount of the drug at the site of action. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS assays is considered the gold standard for such bioanalytical measurements. nih.govvulcanchem.com For instance, studies quantifying Valganciclovir or its active form, Ganciclovir, in plasma or tissue samples would employ this compound to ensure the accuracy of the results. clearsynth.com
Finally, while not a direct application of this compound, the principles of isotopic labeling are central to advanced target engagement techniques like Positron Emission Tomography (PET). googleapis.com In some research, deuteration is used in conjunction with other isotopic labels to investigate drug-target binding and occupancy in vivo. acs.org In some instances, deuteration has been observed to enhance binding to a target, providing another avenue for investigation. acs.org
Table 3: Application of Deuterated Analogs in Pharmacological Research
| Research Application | Role of Deuterated Analog | Example Principle |
|---|---|---|
| Metabolism Studies | Probe for metabolic pathways | KIE slows metabolism at deuterated sites, identifying metabolic hot spots. researchgate.net |
| Pharmacokinetic Analysis | Internal standard for quantification | Accurate measurement of drug concentration in biological fluids. vulcanchem.com |
| Target Engagement Assays | Stable analog and quantification standard | Allows for stable drug concentrations for binding studies and accurate measurement of drug levels at the target site. nih.govnih.gov |
| Drug Efficacy Studies | Modulator of pharmacological activity | Deuteration can sometimes lead to improved activity or tighter target binding. acs.org |
Compound Names
Future Directions and Emerging Research Avenues for Valganciclovir D8
Integration with Advanced Omics Technologies for Systems Biology Research
The era of systems biology, which seeks a holistic understanding of complex biological systems, offers a fertile ground for the application of stable isotope-labeled compounds like Valganciclovir-d8. The integration of deuterated compounds with high-throughput "omics" technologies—such as metabolomics, proteomics, and transcriptomics—can provide unprecedented insights into drug disposition, metabolic pathways, and host-virus interactions. nih.gov
This compound can serve as a metabolic tracer to elucidate the intricate pathways of its conversion to the active drug, Ganciclovir (B1264), and its subsequent effects on cellular metabolism. ontosight.aithalesnano.com In the context of cytomegalovirus (CMV) infection, for which Valganciclovir (B601543) is a key therapeutic agent, this compound can be instrumental in quantitative mass spectrometry-based studies to map the metabolic fingerprint of infected cells and the changes induced by the antiviral agent. ontosight.aiinfectiouscongress.com
Furthermore, the use of deuterium (B1214612) labeling with techniques like Deuterium Oxide (D₂O) probing is gaining traction in proteomics to analyze protein turnover kinetics on a proteome-wide scale. nih.gov While not a direct application of this compound itself, the principles established in these studies pave the way for more sophisticated experiments. For instance, future research could employ this compound in conjunction with global D₂O labeling to simultaneously track drug metabolism and its impact on the host and viral proteome dynamics in cell culture models of CMV infection. nih.gov This dual-labeling strategy could reveal novel drug-target interactions and off-target effects, contributing to a more comprehensive systems-level understanding of Valganciclovir's mechanism of action.
Table 1: Potential Applications of this compound in Omics Research
| Omics Technology | Potential Application of this compound | Research Goal |
|---|---|---|
| Metabolomics | As a metabolic tracer in mass spectrometry-based studies. ontosight.ai | To map the metabolic conversion of Valganciclovir to Ganciclovir and identify its metabolic footprint in CMV-infected cells. infectiouscongress.com |
| Proteomics | In combination with D₂O labeling to study protein turnover. nih.gov | To assess the impact of Valganciclovir on host and viral protein synthesis and degradation rates. |
| Transcriptomics | As a tool to correlate metabolic flux with gene expression. | To understand how the metabolic changes induced by this compound influence the transcriptional landscape of the host cell and the virus. |
Development of Novel Analytical Platforms for Deuterated Compounds
The increasing use of deuterated compounds in pharmaceutical research necessitates the development of more sophisticated and sensitive analytical platforms. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the current mainstays for the analysis of deuterated molecules, emerging technologies promise to enhance the precision and scope of these investigations. ontosight.aithalesnano.com
A significant challenge in the analysis of deuterated drugs is ensuring their isotopic purity, as the presence of isotopologues and isotopomers can affect the drug's safety and efficacy. bvsalud.org Recent advances in analytical techniques are addressing this challenge. For instance, high-resolution mass spectrometry (HRMS) offers improved capabilities to distinguish between deuterated and non-deuterated species and to quantify isotopic enrichment with greater accuracy.
Beyond established methods, novel techniques like chiral tag molecular rotational resonance (MRR) spectroscopy are being explored for the precise structural characterization of deuterated compounds, including the determination of the absolute configuration of molecules that are chiral due to deuterium substitution. researchgate.net The development of such cutting-edge analytical platforms will be crucial for the detailed characterization of this compound and its metabolites, ensuring the reliability of data generated in research and quality control settings.
Future research in this area will likely focus on the development of hyphenated techniques that combine the separation power of chromatography with the specificity of advanced detection methods. The goal is to create robust and validated analytical methods capable of providing a comprehensive profile of a deuterated compound and its metabolic fate in complex biological matrices.
Expansion of Deuterium Labeling Strategies in Translational Research
The strategic replacement of hydrogen with deuterium in drug molecules is a rapidly growing field in medicinal chemistry and translational research. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, leading to improved pharmacokinetic and pharmacodynamic properties of a drug. acs.orgnih.gov The successful development and FDA approval of the first deuterated drug have paved the way for broader applications of this strategy. nih.govmdpi.com
While this compound is currently used as an analytical tool, the principles of deuterium labeling could be applied to develop next-generation antiviral therapies. Research in this area could explore the selective deuteration of Valganciclovir at sites that are susceptible to metabolic degradation. This could potentially lead to a new chemical entity with a more favorable pharmacokinetic profile, such as a longer half-life, which might allow for reduced dosing frequency. acs.org
Deuterium-labeled compounds are also invaluable in clinical trials for understanding drug behavior in humans. this compound can be used in microdosing studies to safely and accurately trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in patient populations. Such studies can provide crucial data to optimize dosing regimens and personalize treatment strategies.
Furthermore, the application of deuterium labeling is expanding into new imaging modalities. For example, the use of deuterium as a tag for Raman imaging is being investigated as a minimally perturbative method to visualize drug distribution at the subcellular level. researchgate.net In the future, this could enable researchers to track the localization of Valganciclovir within infected cells with high spatial resolution.
Potential for this compound in Standardization and Quality Assurance Beyond Current Applications
This compound already plays a critical role as an internal standard for the accurate quantification of Valganciclovir in biological samples and pharmaceutical formulations. vulcanchem.com This is essential for therapeutic drug monitoring and for ensuring that manufactured drug products meet stringent quality control standards. weblivelink.com However, the potential applications of this compound in standardization and quality assurance extend beyond its current use.
As the pharmaceutical industry moves towards more continuous and integrated manufacturing processes, the need for real-time quality monitoring is increasing. This compound could be employed as a spike-in standard in process analytical technology (PAT) applications to monitor the synthesis of Valganciclovir in real-time. This would enable tighter control over the manufacturing process and ensure consistent product quality.
Moreover, this compound can serve as a crucial reference material in the development and validation of new analytical methods for Valganciclovir and its impurities. This is particularly important for ensuring compliance with evolving regulatory standards for drug purity and stability. The availability of a well-characterized deuterated standard like this compound facilitates inter-laboratory comparisons and the global harmonization of analytical procedures.
Future research may also explore the use of this compound in stability studies to investigate the degradation pathways of Valganciclovir under various stress conditions. By using this compound as a tracer, it may be possible to identify and quantify degradation products with greater accuracy, leading to the development of more stable drug formulations.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Valganciclovir |
| Ganciclovir |
Q & A
Q. How to structure a research question investigating this compound’s role in antiviral resistance mechanisms?
- Methodological Answer : Use the FINER framework:
- Feasible : Access to resistant CMV strains (e.g., UL97 mutations).
- Novel : Compare resistance pathways between deuterated/non-deuterated analogs.
- Ethical : Use biosafety level-2 containment.
- Relevant : Address gaps in understanding deuterium’s impact on viral evolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
